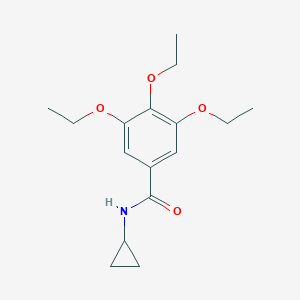

N-cyclopropyl-3,4,5-triethoxybenzamide

Description

N-Cyclopropyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and three ethoxy substituents on the benzene ring (positions 3, 4, and 5). This compound is of interest in synthetic organic chemistry, particularly in transition-metal-catalyzed C–H bond functionalization reactions. Its structural features—specifically the cyclopropyl substituent and electron-donating ethoxy groups—influence its reactivity and conformational stability.

Propriétés

Formule moléculaire |

C16H23NO4 |

|---|---|

Poids moléculaire |

293.36 g/mol |

Nom IUPAC |

N-cyclopropyl-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C16H23NO4/c1-4-19-13-9-11(16(18)17-12-7-8-12)10-14(20-5-2)15(13)21-6-3/h9-10,12H,4-8H2,1-3H3,(H,17,18) |

Clé InChI |

OCMSCMBWUTUSDX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2 |

SMILES canonique |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

The nitrogen substituent in benzamides plays a critical role in catalytic reactions. Below is a comparative analysis of key analogs:

Key Findings:

- For example, cyclopropylnaphthylalkyne (2d) showed poor reactivity in annulations with benzamide 5a, yielding <50% .

- Electronic Effects: Electron-withdrawing substituents (e.g., cyanomethyl) may deactivate the amide nitrogen, whereas electron-donating groups (e.g., ethoxy) enhance conjugation with the aromatic ring.

- Conformational Stability: Cyclopropyl-substituted isocoumarins (e.g., 6aa, 6ae) exhibit distinct dihedral angles (C1–C2–C3–C4/C5 ≈ −99.5° to −96.8°), affecting π-conjugation between aromatic and cyclopropyl moieties. This contrasts with planar conformations in non-cyclopropyl analogs (e.g., 7aa, dihedral angle 179.4°) .

Catalytic Performance in Oxidative Annulations

Ruthenium-catalyzed reactions of benzamides with alkynes highlight substituent-dependent trends:

- N-Methyl Benzamides : High yields (83%) and regioselectivity (e.g., 8aa formation) due to favorable steric and electronic profiles .

- N-Cyclopropyl Analogs : Expected lower reactivity based on studies with cyclopropyl-substituted alkynes. For instance, dicyclopropylacetylene (2g) showed reduced efficiency in isocoumarin synthesis but performed well in benzamide annulations (83% yield), suggesting nuanced steric tolerance .

- N-Aryl Benzamides : Moderate yields (45–70%) and variable regioselectivity, likely due to competing steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.